molecular formula C18H22N4O2 B2632657 2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235370-46-3

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2632657
CAS No.: 1235370-46-3
M. Wt: 326.4
InChI Key: FXCPHLAAJFAEIG-UHFFFAOYSA-N
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Description

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a phenoxy group, a pyrimidinyl-substituted piperidine, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Phenoxy Group: The phenoxy group is attached through etherification reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding phenoxy acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may exert its effects through pathways involving DNA intercalation or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-phenoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(14-24-16-5-2-1-3-6-16)21-13-15-7-11-22(12-8-15)18-19-9-4-10-20-18/h1-6,9-10,15H,7-8,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCPHLAAJFAEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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